Isopropenyloxytris(trimethylsilyl)silane
Overview
Description
Mechanism of Action
Target of Action
Isopropenyloxytris(trimethylsilyl)silane is primarily used as a radical-based reagent in organic chemistry . It targets various functional groups in organic substrates, enabling their modification and transformation .
Mode of Action
This compound operates through a radical mechanism. Initially, trimethylsilyl radicals are generated by some initiation process. In the propagation steps, the removal of the functional group in the organic substrate takes place by action of these radicals via a reactive intermediate or a transition state. A site-specific radical is generated, which then reacts with this compound and gives the reduced product .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific organic substrate it interacts with. It has been used in radical reductions, hydrosilylation, and consecutive radical reactions . The exact pathways and their downstream effects would vary based on the specific reaction context.
Result of Action
The result of this compound’s action is the reduction of functional groups in organic substrates, leading to their modification and transformation . This can result in the synthesis of complex molecules, natural products, polymers, surfaces, and new materials .
Biochemical Analysis
Biochemical Properties
Isopropenyloxytris(trimethylsilyl)silane plays a significant role in biochemical reactions, particularly in radical-based reactions. It interacts with various enzymes and proteins, facilitating the reduction of functional groups and mediating sequential radical reactions . The compound’s interaction with biomolecules often involves the formation of reactive intermediates or transition states, which are crucial for the propagation of radical chain reactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and function of cellular membranes, potentially altering the activity of membrane-bound enzymes and receptors . Additionally, the compound’s impact on gene expression can lead to changes in cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s weak Si-H bond, with a bond dissociation energy estimated at 84 kcal/mol, makes it an effective reagent for delivering hydrogen atoms in radical reactions . This property allows it to participate in various biochemical processes, including hydrosilylation and radical reductions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under mild conditions, but its reactivity can lead to degradation over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can facilitate beneficial biochemical reactions without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including disruption of cellular function and metabolic processes . Threshold effects have been observed, indicating that careful dosage control is necessary for safe and effective use .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity . The compound’s participation in these pathways can influence metabolic flux and metabolite levels, contributing to its overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its biochemical activity and effectiveness .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, where it can exert its biochemical effects .
Preparation Methods
The synthesis of Isopropenyloxytris(trimethylsilyl)silane involves the reaction of chlorotris(trimethylsilyl)silane with isopropenyl alcohol under specific conditions. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain high purity .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Isopropenyloxytris(trimethylsilyl)silane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically results in the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of silane derivatives.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, resulting in the replacement of the isopropenyloxy group with other functional groups.
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond, often catalyzed by transition metals such as platinum or rhodium.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrosilylation typically yields organosilicon compounds with various functional groups attached to the silicon atom.
Scientific Research Applications
Isopropenyloxytris(trimethylsilyl)silane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of silicon-containing compounds.
Material Science: This compound is utilized in the development of advanced materials, such as silicon-based polymers and coatings, due to its ability to form stable silicon-oxygen bonds.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, including hydrosilylation and polymerization processes.
Biological Applications: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices due to its biocompatibility and stability.
Comparison with Similar Compounds
Isopropenyloxytris(trimethylsilyl)silane can be compared with other silicon-based compounds, such as:
Tris(trimethylsilyl)silane: Known for its use as a radical-based reducing agent in organic synthesis.
Chlorotris(trimethylsilyl)silane: Used as a precursor in the synthesis of various silicon-containing compounds.
Trimethylsilyl chloride: Commonly used as a silylating agent in organic synthesis.
Properties
IUPAC Name |
trimethyl-[prop-1-en-2-yloxy-bis(trimethylsilyl)silyl]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H32OSi4/c1-12(2)13-17(14(3,4)5,15(6,7)8)16(9,10)11/h1H2,2-11H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQMOJBNTFYAFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)O[Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32OSi4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861869-12-7 | |
Record name | Isopropenyloxytris(trimethylsilyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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